molecular formula C7H13N B7893504 (3-Butenyl)allylamine

(3-Butenyl)allylamine

Cat. No.: B7893504
M. Wt: 111.18 g/mol
InChI Key: DYSSMLMNWJFMLI-UHFFFAOYSA-N
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Description

(3-Butenyl)allylamine is an organic compound that belongs to the class of allylamines It is characterized by the presence of both an allyl group and a butenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Butenyl)allylamine can be synthesized through several methods. One common approach involves the reaction of allyl chloride with ammonia, followed by distillation to obtain the desired product . Another method includes the cross-coupling of alkyl bromides with 3-bromoallylamines using photoredox and nickel catalysis under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using allyl chloride and ammonia. The process is optimized for high yield and purity, often employing continuous distillation techniques to separate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: (3-Butenyl)allylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl or butenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated amines.

Scientific Research Applications

(3-Butenyl)allylamine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Butenyl)allylamine involves its interaction with specific molecular targets. In the case of its antifungal activity, it inhibits the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Comparison with Similar Compounds

Uniqueness: (3-Butenyl)allylamine is unique due to the presence of both an allyl and a butenyl group, which provides distinct reactivity and potential applications compared to other allylamines. Its dual functionality allows for more diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

N-prop-2-enylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h3-4,8H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSSMLMNWJFMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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